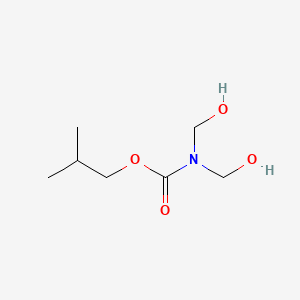![molecular formula C9H17N3O B13952645 3-Ethyl-1,3,7-triazabicyclo[4.3.1]decan-2-one CAS No. 61155-14-4](/img/structure/B13952645.png)
3-Ethyl-1,3,7-triazabicyclo[4.3.1]decan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-1,3,7-triazabicyclo[431]decan-2-one is a chemical compound known for its unique bicyclic structure It belongs to the class of triazabicyclo compounds, which are characterized by a triazabicyclo framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1,3,7-triazabicyclo[4.3.1]decan-2-one typically involves the reaction of ethylamine with a suitable precursor containing the triazabicyclo framework. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings to ensure high-quality production .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-1,3,7-triazabicyclo[4.3.1]decan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution; reactions can be carried out in solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce the reduced form of the compound. Substitution reactions result in the formation of new derivatives with different functional groups .
Aplicaciones Científicas De Investigación
3-Ethyl-1,3,7-triazabicyclo[4.3.1]decan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-1,3,7-triazabicyclo[4.3.1]decan-2-one involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways. For instance, in biological systems, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,7-Triazabicyclo[4.3.1]decan-2-one
- 3-Methyl-1,3,7-triazabicyclo[4.3.1]decan-2-one
- 3-Propyl-1,3,7-triazabicyclo[4.3.1]decan-2-one
Uniqueness
3-Ethyl-1,3,7-triazabicyclo[4.3.1]decan-2-one is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This ethyl group can affect the compound’s solubility, stability, and interactions with other molecules, making it distinct from its methyl or propyl counterparts .
Propiedades
Número CAS |
61155-14-4 |
|---|---|
Fórmula molecular |
C9H17N3O |
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
3-ethyl-1,3,7-triazabicyclo[4.3.1]decan-2-one |
InChI |
InChI=1S/C9H17N3O/c1-2-11-5-3-8-7-12(9(11)13)6-4-10-8/h8,10H,2-7H2,1H3 |
Clave InChI |
BEAUMSNMNIZTJI-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCC2CN(C1=O)CCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


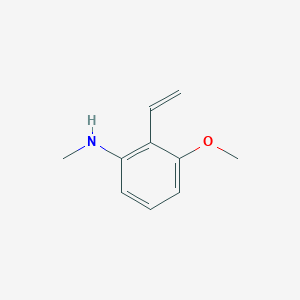
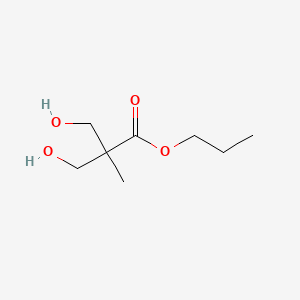
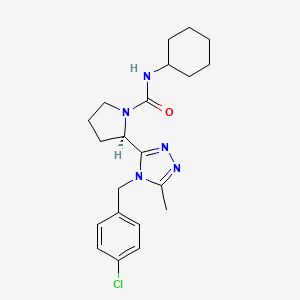
![5-Chloro-2-({[(2-fluorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13952591.png)

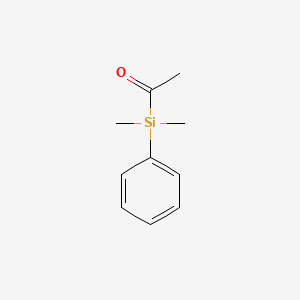

![6-(2-Aminoethyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13952635.png)


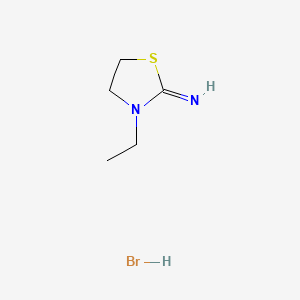
![6-Methylamino-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13952650.png)

